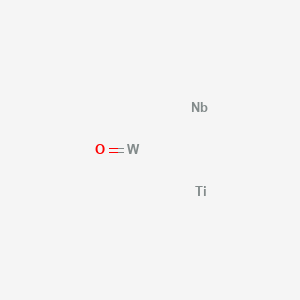
niobium;oxotungsten;titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Niobium;oxotungsten;titanium is a compound that combines the unique properties of niobium, tungsten, and titanium. Each of these elements contributes distinct characteristics to the compound, making it valuable in various scientific and industrial applications. Niobium is known for its high melting point and corrosion resistance, tungsten for its density and hardness, and titanium for its strength and biocompatibility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of niobium;oxotungsten;titanium typically involves the solvothermal synthesis method. This process starts with the dissolution of niobium chloride in benzyl alcohol, forming octahedral [NbCl6−xOx] complexes through the exchange of chloride ligands. Heating the solution results in polymerization, where larger clusters built from multiple edge-sharing [NbCl6−xOx] octahedra assemble . This leads to the formation of a nucleation cluster with the ReO3 type structure, which grows to form nanoparticles of the Wadsley–Roth type H-Nb2O5 structure .
Industrial Production Methods
Industrial production of this compound involves high-temperature processes and the use of protective environments to minimize oxidation. The compound is often produced in powder form, which can then be processed into various shapes and sizes depending on the application .
Analyse Des Réactions Chimiques
Types of Reactions
Niobium;oxotungsten;titanium undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, niobium reacts with oxygen to form a passivating oxide layer, which enhances its corrosion resistance . Tungsten and titanium also form stable oxides under similar conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrofluoric acid (HF) and nitric acid (HNO3). These acids can dissolve niobium and facilitate the formation of various oxides and other compounds .
Major Products
The major products formed from the reactions of this compound include various oxides, such as niobium pentoxide (Nb2O5), tungsten trioxide (WO3), and titanium dioxide (TiO2). These oxides have significant applications in catalysis, electronics, and materials science .
Applications De Recherche Scientifique
Niobium;oxotungsten;titanium has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions, including the oxidation of organic compounds.
Biology: Titanium’s biocompatibility makes the compound suitable for medical implants and prosthetics.
Medicine: The compound’s unique properties are being explored for use in medical imaging and diagnostic tools.
Industry: This compound is used in the production of high-strength alloys, superconductors, and other advanced materials
Mécanisme D'action
The mechanism of action of niobium;oxotungsten;titanium involves the formation of stable oxides and carbides that enhance the compound’s mechanical and chemical properties. For example, the formation of titanium and niobium carbides can refine the microstructure and improve the hardness and toughness of the material . Additionally, the compound’s ability to form stable oxides contributes to its corrosion resistance and catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tantalum: Similar to niobium in terms of corrosion resistance and high melting point.
Molybdenum: Shares properties with tungsten, such as high strength and melting point.
Vanadium: Similar to titanium in terms of strength and biocompatibility.
Uniqueness
Niobium;oxotungsten;titanium is unique due to the combination of properties from niobium, tungsten, and titanium. This compound offers a balance of high strength, corrosion resistance, and biocompatibility, making it suitable for a wide range of applications that require these combined properties.
Propriétés
Numéro CAS |
117386-25-1 |
|---|---|
Formule moléculaire |
NbOTiW |
Poids moléculaire |
340.61 g/mol |
Nom IUPAC |
niobium;oxotungsten;titanium |
InChI |
InChI=1S/Nb.O.Ti.W |
Clé InChI |
DURIFSMBEMAMRS-UHFFFAOYSA-N |
SMILES canonique |
O=[W].[Ti].[Nb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


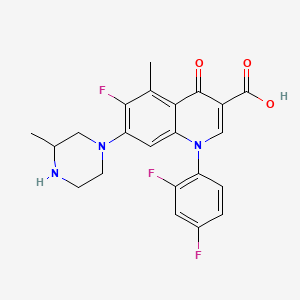
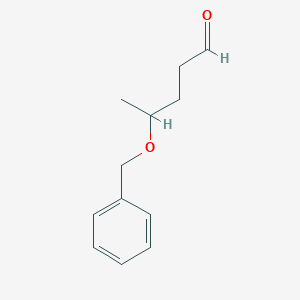
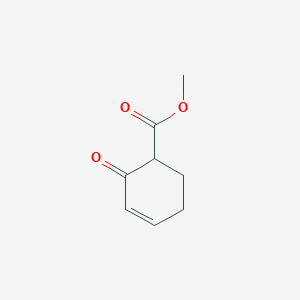


![2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14290314.png)

![4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl-](/img/structure/B14290327.png)
![Magnesium bis[(naphthalen-1-yl)methanide]](/img/structure/B14290334.png)
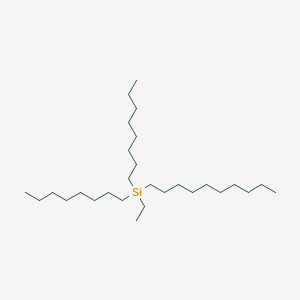
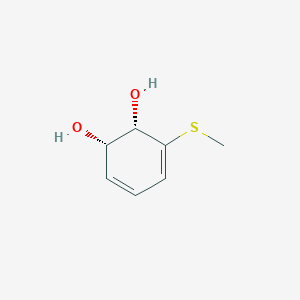
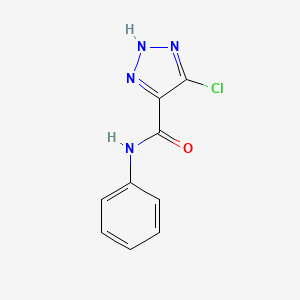
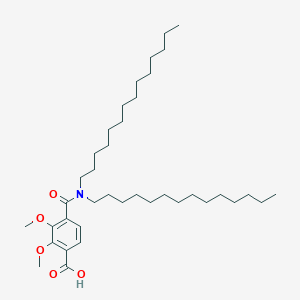
![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-phenoxyphenyl)methanone]](/img/structure/B14290366.png)
